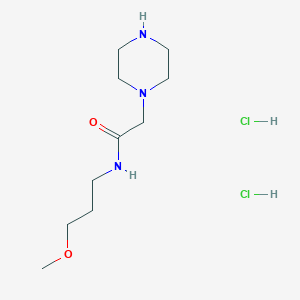

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core linked to an acetamide group substituted with a 3-methoxypropyl chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2.2ClH/c1-15-8-2-3-12-10(14)9-13-6-4-11-5-7-13;;/h11H,2-9H2,1H3,(H,12,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRALHIPYZNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 3-methoxypropylamine with piperazine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives in Pharmaceuticals

Piperazine-acetamide derivatives are common in drug development due to their versatility in interacting with biological targets. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Influence: The 3-methoxypropyl group in the target compound may enhance lipophilicity compared to the 2,6-dimethylphenyl group in ranolazine impurities. This could affect blood-brain barrier penetration or metabolic stability .

- Biological Activity : Unlike antimicrobial piperazine-acetamide derivatives (e.g., compound 47 in ), the target compound lacks sulfonyl or aromatic heterocyclic substituents linked to direct antimicrobial action.

- Pharmaceutical Role : The compound is likely a synthetic intermediate or degradation product, unlike bioactive derivatives such as chalcone-acetamide hybrids, which exhibit anti-inflammatory or anticancer properties .

Comparison with Agrochemical Acetamides

Acetamides are also prevalent in agrochemicals. For example:

- Metazachlor : A chloroacetamide herbicide with a pyrazolylmethyl group, targeting weed lipid biosynthesis .

- Dimethachlor : Features a methoxyethyl chain, enhancing soil mobility for pre-emergent herbicide activity .

Divergence : The target compound’s piperazine moiety and lack of chloro-substituents differentiate it from agrochemical acetamides, which prioritize electrophilic reactivity for plant enzyme inhibition .

Biological Activity

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a piperazine ring and an acetamide moiety. The methoxypropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- PARP Inhibition : Compounds in the same class have shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the growth inhibition percentages observed in different cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 60 |

| MiaPaCa-2 (Pancreatic) | 30 | 55 |

| A2780 (Ovarian) | 20 | 70 |

| HT29 (Colon) | 35 | 50 |

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in treating cancer:

- MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing significant PARP cleavage and increased levels of phosphorylated H2AX, indicating DNA damage response activation .

- Pancreatic Cancer Models : Research conducted on pancreatic cancer cell lines demonstrated that modifications to the piperazine structure enhanced cytotoxicity, with some derivatives showing IC50 values below 20 µM against resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.